N-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
Descripción
The compound N-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is a structurally complex molecule featuring a pyridazine core substituted with a sulfanyl-linked carbamoylmethyl group and a cyclopropanecarboxamide moiety.
Propiedades
IUPAC Name |
N-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-2-4-13(5-3-12)10-19-16(23)11-25-17-9-8-15(21-22-17)20-18(24)14-6-7-14/h2-5,8-9,14H,6-7,10-11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVLVDDFPTQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparison with Oxadiazol-Containing Derivatives
Compounds described in (e.g., 7c–7f ) share sulfanyl and carboxamide functionalities but differ in their heterocyclic cores (1,3,4-oxadiazole vs. pyridazine). Key comparisons include:
Cyclopropane’s rigidity could also confer superior metabolic stability compared to the linear alkyl chains in 7c–7f .
Role of Cyclopropane Moieties
describes a cyclopropane-containing furopyridine derivative with a carboxamide group. Cyclopropane rings are known to:
- Enhance metabolic stability by resisting oxidative degradation.
The target compound’s cyclopropanecarboxamide moiety may similarly enhance pharmacokinetic profiles compared to non-cyclopropane analogs (e.g., ’s 7c–7f) .
Sulfanyl and Carboxamide Functional Groups
Sulfanyl (-S-) and carboxamide (-CONH-) groups are recurrent in bioactive compounds. For example:
- : Sulfanyl-linked derivatives exhibit moderate bioactivity, with carboxamide groups facilitating hydrogen bonding.
- : Pyridine sulfonamides (e.g., compound 21 ) show anticancer activity (GI50 = 13.6–14.9 µM), suggesting that sulfonamide/sulfanyl groups enhance cellular uptake .
The target compound’s carbamoylmethylsulfanyl linker may similarly improve solubility and membrane permeability compared to simpler alkyl chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
